molecular formula C20H25ClN2 B5845377 1-(4-chlorobenzyl)-4-(4-ethylbenzyl)piperazine

1-(4-chlorobenzyl)-4-(4-ethylbenzyl)piperazine

Cat. No. B5845377
M. Wt: 328.9 g/mol
InChI Key: IUSRPFHVAGISQE-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-(4-ethylbenzyl)piperazine is a chemical compound with a molecular formula of C21H26ClN. It is commonly referred to as CBEP and is a piperazine derivative. CBEP has been the focus of scientific research due to its potential applications in pharmacology and medicinal chemistry.

Scientific Research Applications

CBEP has been found to have potential applications in pharmacology and medicinal chemistry. It has been studied for its antipsychotic, antidepressant, and anxiolytic properties. CBEP has also been investigated for its potential as a treatment for Parkinson's disease and schizophrenia.

Mechanism of Action

The exact mechanism of action of CBEP is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist. CBEP has also been found to bind to serotonin receptors, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
CBEP has been found to have a range of biochemical and physiological effects. It has been shown to decrease dopamine levels in the brain, which may contribute to its antipsychotic effects. CBEP has also been found to increase serotonin levels, which may contribute to its antidepressant and anxiolytic effects. Additionally, CBEP has been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of CBEP is that it has been found to have a high affinity for dopamine D2 receptors, which makes it a promising candidate for the development of new antipsychotic drugs. However, one limitation of CBEP is that it has been found to have low selectivity for dopamine D2 receptors, which may lead to unwanted side effects.

Future Directions

For research on CBEP include investigating its potential as a treatment for neurodegenerative diseases, developing more selective dopamine D2 receptor antagonists, and further understanding its mechanism of action and potential applications in pharmacology and medicinal chemistry.

Synthesis Methods

The synthesis of CBEP involves the reaction between 4-chlorobenzyl chloride and 4-ethylbenzylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The yield of CBEP is typically around 70-80%.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2/c1-2-17-3-5-18(6-4-17)15-22-11-13-23(14-12-22)16-19-7-9-20(21)10-8-19/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSRPFHVAGISQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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